molecular formula C21H36O4SSi B1366548 [4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate

Cat. No.: B1366548
M. Wt: 412.7 g/mol
InChI Key: UGYZYCAKJQVTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines a sulfonic acid group, a tert-butyl-dimethylsilanyloxymethyl group, and a cyclohexylmethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride, followed by esterification with toluene-4-sulfonic acid. The reaction conditions often require the use of anhydrous solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of intermediates and the final product through techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .

Scientific Research Applications

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate involves its ability to act as a protecting group in chemical reactions. The tert-butyl-dimethylsilanyloxymethyl group provides steric hindrance, preventing reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating complex synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Toluene-4-sulfonic acid 7-(tert-butyl-dimethyl-silanyloxy)-heptyl ester
  • Toluene-4-sulfonic acid (S)-4-(tert-butyl-dimethyl-silanyloxy)-4-phenyl-butyl ester
  • Toluene-4-sulfonic acid 2-(tert-butyl-dimethyl-silanyloxymethyl)-4-oxo-butyl ester

Uniqueness

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful as a protecting group in complex organic syntheses .

Properties

Molecular Formula

C21H36O4SSi

Molecular Weight

412.7 g/mol

IUPAC Name

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C21H36O4SSi/c1-17-7-13-20(14-8-17)26(22,23)24-15-18-9-11-19(12-10-18)16-25-27(5,6)21(2,3)4/h7-8,13-14,18-19H,9-12,15-16H2,1-6H3

InChI Key

UGYZYCAKJQVTGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(CC2)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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